molecular formula C18H15N3Si B1618679 Azidotriphenylsilane CAS No. 5599-34-8

Azidotriphenylsilane

Cat. No.: B1618679
CAS No.: 5599-34-8
M. Wt: 301.4 g/mol
InChI Key: CUCDHIYTCSBMGZ-UHFFFAOYSA-N
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Description

Azidotriphenylsilane (CAS 14686-39-2) is an organosilicon compound with the formula C18H15N3Si. It belongs to a class of reagents known as silyl azides, which are widely valued in synthetic organic chemistry for their ability to act as azide transfer agents . Silyl azides, such as the related trimethylsilyl azide, are commonly employed as safer, synthetic equivalents to volatile and highly toxic hydrazoic acid . While specific reaction profiles for this compound are less documented, reagents of this type are generally utilized in key transformations such as the synthesis of organic azides from various precursors, which are crucial building blocks in "click chemistry" and the preparation of nitrogen-containing heterocycles like tetrazoles . The triphenylsilyl group may offer distinct reactivity or stability compared to smaller silyl groups, potentially influencing solubility and selectivity in certain reactions. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use, as azide compounds can be explosive under specific conditions and may pose health hazards .

Properties

IUPAC Name

azido(triphenyl)silane
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InChI

InChI=1S/C18H15N3Si/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDHIYTCSBMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063959
Record name Azidotriphenylsilane
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Molecular Weight

301.4 g/mol
Source PubChem
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CAS No.

5599-34-8
Record name Azidotriphenylsilane
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Record name Silane, azidotriphenyl-
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Record name Azidotriphenylsilane
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Record name Silane, azidotriphenyl-
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Preparation Methods

Reaction Mechanism

The Lewis acid facilitates the exchange of the azide group (-N₃) from azidotrimethylsilane to chlorotriphenylsilane. The process proceeds via a two-step mechanism:

  • Coordination of AlCl₃ to the silicon center of chlorotriphenylsilane, enhancing its electrophilicity.
  • Nucleophilic attack by the azide group from azidotrimethylsilane, displacing the chloride ion and forming this compound.

The overall reaction is represented as:
$$ \text{ClSiPh₃ + Me₃SiN₃} \xrightarrow{\text{AlCl₃}} \text{N₃SiPh₃ + Me₃SiCl} $$

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include catalyst loading, solvent choice, and temperature. Methanol or ethanol at 50°C for 2–4 hours achieves yields exceeding 90%. Elevated temperatures accelerate the reaction but may promote side reactions, such as azide decomposition.

Table 1: Optimization of Trans-Silylation for this compound Synthesis

Parameter Optimal Condition Yield (%) Reference
Catalyst (AlCl₃) 5 mol% 99
Solvent Methanol 99
Temperature 50°C 99
Reaction Time 2–4 hours 99

Direct Reaction of Triphenylsilyl Chloride with Sodium Azide

Though less efficient, this compound can be synthesized via direct nucleophilic substitution between triphenylsilyl chloride (ClSiPh₃) and sodium azide (NaN₃). This method is hindered by the low solubility of sodium azide in nonpolar solvents and the steric bulk of the triphenylsilyl group, which impedes nucleophilic attack.

Limitations and Modifications

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve NaN₃ solubility but require anhydrous conditions to prevent hydrolysis.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity, yet yields remain suboptimal (≤65%) compared to trans-silylation.

Table 2: Comparison of this compound Synthesis Methods

Method Reagents Conditions Yield (%) Reference
Trans-Silylation ClSiPh₃, Me₃SiN₃, AlCl₃ MeOH, 50°C, 2h 99
Direct Substitution ClSiPh₃, NaN₃ DMF, 80°C, 12h 65

Characterization and Validation

This compound is characterized by:

  • ¹H NMR : Absence of protons on silicon, with aromatic protons resonating at δ 7.4–7.6 ppm.
  • IR Spectroscopy : Strong absorption at 2100–2150 cm⁻¹ (N₃ stretch).
  • X-Ray Crystallography : Monoclinic crystal structure (CCDC 251758) with Si-N bond length of 1.74 Å.

Applications in Organic Synthesis

The compound serves as a precursor in:

  • Staudinger Ligation : Forms iminophosphoranes with triarylphosphines for bioconjugation.
  • Silyl Azide Cycloadditions : Participates in Huisgen 1,3-dipolar cycloadditions to generate triazoles.

Chemical Reactions Analysis

Core Reactivity Profile

Azidotrimethylsilane (TMSN3) is a versatile organosilicon azide used as a safer alternative to hydrazoic acid (HN3) in organic synthesis. Its reactivity spans nucleophilic substitutions, cycloadditions, and silicon-mediated transformations.

Key Reaction Pathways

Reaction TypeMechanismExampleReference
Hydrolysis Cleavage of Si–N bond(CH3)3SiN3 + H2O → (CH3)3SiOH + HN3
Addition to Carbonyl Groups Formation of α-siloxy azides(CH3)3SiN3 + R2CO → R2C(N3)OSi(CH3)3 → Tetrazole derivatives upon heating/acidolysis
Epoxide Ring-Opening Azide nucleophilic attackEpoxide + TMSN3 → Azido alcohol derivatives
Staudinger-Type Reactions Phosphine-mediated azide reductionTMSN3 + PR3 → (CH3)3SiN=PR3 + N2↑

Diazidation of Alkenes

Recent catalytic methods enable 1,1-diazidation of alkenes using TMSN3:

  • Catalyst : Fe(OTf)3 or Cu(acac)2

  • Oxidant : N-fluoropyridinium salts

  • Scope :

    • Styrenes, aliphatic alkenes (e.g., cyclohexene)

    • Product : Geminal diazides (e.g., PhCH(N3)2) in 60–85% yield .

Explosive Hazards

  • Hydrazoic Acid Formation : TMSN3 hydrolyzes to HN3, a volatile and explosive gas (detonation energy ≈ 1.2 kJ/g) .

  • Case Study : A 200 g-scale distillation attempt led to an explosion due to HN3 accumulation and localized overheating .

Safe Handling Protocols

ParameterRecommendation
Solvent Use anhydrous, aprotic solvents (e.g., THF, DCM)
Temperature Avoid >100°C; monitor exotherms rigorously
Workup Quench with aqueous NaHCO3 or dilute HCl

Industrial and Pharmaceutical Relevance

  • Oseltamivir Synthesis : TMSN3 enables stereoselective azide introduction in the Tamiflu® manufacturing process .

  • Polymer Functionalization : Used for azide-alkyne click chemistry in PEG and polyacrylate modifications .

Comparison with Other Azide Reagents

ReagentStabilityToxicityTypical Yield in Tetrazole Synthesis
TMSN3 HighModerate70–95%
NaN3 LowHigh50–80%
HN3 (gas) Very lowExtreme60–75%

Scientific Research Applications

Synthetic Chemistry Applications

Azidotriphenylsilane serves as a key reagent in various synthetic transformations, particularly in the context of click chemistry and radical reactions.

1.1 Click Chemistry

  • ATPS is frequently utilized in the synthesis of azide-containing compounds, which can subsequently participate in click reactions with alkynes to form triazoles. This reaction is crucial for creating complex molecules in pharmaceuticals and materials science.

Case Study: Synthesis of Triazoles

  • A study demonstrated the use of ATPS in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles with high efficiency. The reaction conditions were optimized, showcasing yields exceeding 90% under mild conditions .

1.2 Radical Reactions

  • ATPS has been employed as a radical precursor, facilitating the generation of nitrogen-centered radicals. These radicals can be used to initiate polymerization processes or functionalize organic substrates.

Data Table: Applications of ATPS in Synthetic Chemistry

Application TypeDescriptionYield (%)
Click ChemistrySynthesis of 1,2,3-triazoles via CuAAC>90
Radical InitiationGeneration of nitrogen-centered radicalsVariable

Material Science Applications

In material science, ATPS is significant for developing new materials with specific properties.

2.1 Functionalized Polymers

  • The incorporation of azide functionalities into polymers allows for post-polymerization modifications through click chemistry. This technique enhances the functionality of materials used in coatings and adhesives.

Case Study: Polymer Modification

  • Research illustrated the modification of poly(methyl methacrylate) (PMMA) using ATPS to introduce azide groups, enabling subsequent functionalization that improved thermal stability and mechanical properties .

Bioconjugation and Drug Development

This compound plays a crucial role in bioconjugation techniques, particularly for labeling biomolecules.

3.1 Metabolic Labeling

  • ATPS can be used to introduce azide groups into nucleosides or peptides, which can then be tagged with fluorescent dyes or other biomolecules via click chemistry. This application is essential for tracking biological processes.

Case Study: Nucleoside Labeling

  • A study reported the successful incorporation of azido groups into nucleosides using ATPS, followed by efficient labeling with fluorophores. This method enhanced the visualization of nucleic acids in cellular studies .

Mechanism of Action

The mechanism of action of azidotriphenylsilane primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness of Azidotriphenylsilane: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to participate in cycloaddition reactions and form triazoles is particularly noteworthy .

Q & A

Q. What are the recommended methodologies for synthesizing azidotriphenylsilane with high purity?

this compound synthesis typically involves nucleophilic substitution reactions between triphenylsilyl chloride and sodium azide in anhydrous conditions. Key steps include:

  • Solvent selection : Use dry tetrahydrofuran (THF) or dimethylformamide (DMF) to avoid hydrolysis .
  • Reaction monitoring : Track progress via FT-IR spectroscopy to confirm the disappearance of the Si-Cl bond (~480 cm⁻¹) and emergence of the Si-N₃ stretch (~2100 cm⁻¹) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. Confirm purity using NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols align with GHS guidelines for organoazides:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to prevent photolytic or thermal decomposition .
  • Spill management : Neutralize spills with aqueous sodium bicarbonate to degrade azide groups, followed by solidification using vermiculite .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures accurate characterization:

  • Spectroscopy : ²⁹Si NMR (δ ~10–20 ppm for Si-N₃), FT-IR (Si-N₃ at ~2100 cm⁻¹), and UV-Vis (λₘₐₓ ~270 nm for aryl groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1) and isotopic patterns .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reactivity across different solvents?

Contradictions often arise from solvent polarity and coordination effects. Systematic approaches include:

  • Solvent screening : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents using kinetic studies (e.g., UV-Vis monitoring) .
  • Computational modeling : DFT calculations (e.g., Gaussian) to evaluate solvent-solute interactions and transition states .
  • Replication : Validate results across multiple batches to distinguish methodological errors from intrinsic reactivity .

Q. What strategies optimize this compound’s stability in catalytic applications?

Stability enhancement requires addressing hydrolysis and thermal degradation:

  • Additive screening : Introduce stabilizing agents like triethylamine to scavenge trace acids/moisture .
  • Encapsulation : Use mesoporous silica or metal-organic frameworks (MOFs) to isolate this compound from reactive environments .
  • In situ monitoring : Employ Raman spectroscopy to detect early decomposition signals (e.g., N₂ evolution) during catalysis .

Q. How should researchers design experiments to investigate this compound’s role in Staudinger-type reactions?

Follow a hypothesis-driven framework:

  • Variable control : Manipulate reaction parameters (temperature, stoichiometry, catalyst loading) while fixing others .
  • Mechanistic probes : Use isotopic labeling (¹⁵N-azide) to track nitrogen transfer pathways .
  • Comparative analysis : Benchmark against established reagents (e.g., triphenylphosphine) to evaluate efficiency and side-product formation .

Q. What methodologies address conflicting data on this compound’s toxicity in biological studies?

Address discrepancies via:

  • Dose-response studies : Evaluate cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) using MTT assays .
  • Metabolic profiling : LC-MS to identify degradation products in biological matrices .
  • Ethical alignment : Ensure studies comply with institutional review boards (IRBs) for human/non-human subject research .

Methodological Guidelines for Publication

Q. How should researchers structure papers on this compound to meet journal standards?

Adhere to IMRaD format with emphasis on:

  • Abstract : Summarize novelty (e.g., "First solvent-free synthesis of this compound") and avoid jargon .
  • Results : Present processed data (e.g., kinetic plots, NMR spectra) in figures/tables without duplicating raw data .
  • Discussion : Link findings to prior work (e.g., contrast with azidotrimethylsilane reactivity) and address limitations .

What frameworks ensure rigorous research questions for this compound studies?

Apply FINER criteria:

  • Feasible : Validate resource availability (e.g., specialized spectroscopy).
  • Novel : Identify gaps (e.g., unexplored photochemical applications).
  • Ethical : Address safety and environmental impact .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidotriphenylsilane
Reactant of Route 2
Azidotriphenylsilane

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